

Application Note & Protocol: Development of a Residue Analysis Method for Meptyldinocap

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Compound of Interest		
Compound Name:	Meptyldinocap	
Cat. No.:	B1662176	Get Quote

Introduction

Meptyldinocap is a modern fungicide used to control powdery mildew on a variety of crops. To ensure food safety and comply with regulatory standards, a robust and sensitive analytical method for the determination of **meptyldinocap** residues in agricultural commodities is essential. This application note details a comprehensive method for the analysis of **meptyldinocap** residues in various fruit and vegetable matrices. The method involves the hydrolysis of **meptyldinocap** to its more readily analyzable phenolic metabolite, 2,4-dinitro-6-(1-methylheptyl) phenol (2,4-DNOP), followed by quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach simplifies the analysis by converting the isomeric mixture of **meptyldinocap** into a single, quantifiable analyte.[1][2][3][4] [5][6]

Principle

The analytical method is based on the extraction of **meptyldinocap** residues from the sample matrix, followed by alkaline hydrolysis to convert the parent compound to 2,4-DNOP. The hydrolyzed extract is then cleaned up using liquid-liquid partitioning and analyzed by LC-MS/MS in negative electrospray ionization (ESI-) mode. Quantification is performed using an external standard calibration curve.

Materials and Reagents



- Solvents: Acetonitrile, Methanol, Ethyl Acetate, Acetone (all HPLC or pesticide residue grade)
- Reagents: Formic Acid, Ethanolamine or Sodium Hydroxide, Hydrochloric Acid (analytical grade)
- Water: Ultrapure water (18.2 MΩ·cm)
- Standards: Meptyldinocap and 2,4-DNOP certified reference standards
- Sample Matrices: Grapes, Mangoes, Cucumbers, Tomatoes, etc.

Experimental Protocols Standard Solution Preparation

Prepare stock solutions of **meptyldinocap** and 2,4-DNOP in acetonitrile at a concentration of 1000 μg/mL. From these, prepare working standard solutions by serial dilution in a suitable solvent mixture (e.g., acetonitrile/water) to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

Sample Preparation and Extraction

Two primary extraction methods are presented below, suitable for different laboratory preferences and available resources.

Method A: Ethyl Acetate Extraction[7][8][9]

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of ethyl acetate.
- Homogenize for 2-3 minutes at high speed.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant (ethyl acetate phase) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.



Method B: Acetone/Methanol/HCl Extraction[1][3][4][5][6]

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of a mixture of acetone, methanol, and 4N HCl (100:10:5, v/v/v).[3][4][5][6]
- Shake vigorously for 1 hour.[6]
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant for the hydrolysis step.

Hydrolysis

- To the dried extract from Method A or the supernatant from Method B, add a solution for alkaline hydrolysis. This can be 1% ethanolamine or a sodium hydroxide solution. [6][7][8][9]
- Incubate the mixture to ensure complete conversion of **meptyldinocap** to 2,4-DNOP. The reaction time and temperature may need to be optimized (e.g., room temperature for several hours or elevated temperature for a shorter period).
- After hydrolysis, neutralize the solution with formic acid to a pH of approximately 7.5.[6][7][8]

Cleanup by Liquid-Liquid Partitioning

- Add a suitable volume of water and ethyl acetate to the neutralized hydrolysate in a separatory funnel.
- Shake vigorously and allow the layers to separate.
- Collect the upper ethyl acetate phase.
- Repeat the partitioning step twice more with ethyl acetate.
- Combine the ethyl acetate fractions and pass them through anhydrous sodium sulfate to remove any residual water.
- Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.



• Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18) is suitable for the separation.[1]
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or acetic acid, is typically used.
- MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 2,4-DNOP.

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies across various fruit and vegetable matrices.

Table 1: Method Performance in Fruit Matrices



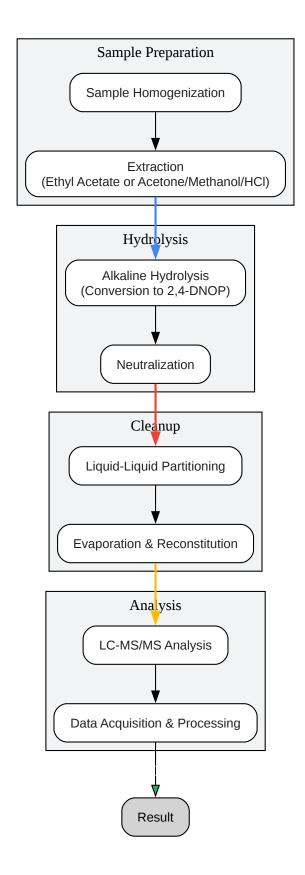
Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Grapes	0.01 - 0.5	81.2 - 95.8	5.8 - 10.4	0.01	[1]
Mango	0.025 - 2	93 - 98	2 - 6	0.025	[3][4][5]
Pomegranate	0.025	>80	<15	0.025	[7][8][9]
Apples	0.01 - 0.5	92.0 - 98.3	5.1 - 10.3	0.01	[1]
Pears	0.01 - 0.5	89.0 - 95.0	5.3 - 10.2	0.01	[1]

Table 2: Method Performance in Vegetable Matrices

Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Cabbages	0.01 - 0.5	89.7 - 93.3	6.3 - 8.5	0.01	[1]
Cucumbers	0.01 - 0.5	87.7 - 95.1	5.8 - 10.4	0.01	[1]
Tomatoes	0.01 - 0.5	89.3 - 96.0	6.8 - 9.2	0.01	[1]

Experimental Workflow Diagram





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Caption: Workflow for **Meptyldinocap** Residue Analysis.



Conclusion

The described method provides a reliable and sensitive approach for the determination of **meptyldinocap** residues in a range of fruit and vegetable matrices. The hydrolysis step simplifies the analysis by converting the parent compound to a single phenolic metabolite, 2,4-DNOP. The use of LC-MS/MS ensures high selectivity and low detection limits, making the method suitable for routine monitoring and regulatory compliance. The validation data demonstrates excellent recoveries and precision, meeting the requirements for pesticide residue analysis.[1]

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